N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of acetyl, fluorophenyl, and pyridazinone groups in its structure suggests that it may exhibit unique chemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)14-5-4-6-15(11-14)22-19(26)12-24-20(27)10-9-18(23-24)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNNACYJRZQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a nucleophilic substitution reaction.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group may be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide belongs to the class of pyridazinone derivatives, which have been studied for their potential as therapeutic agents. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Case Studies and Research Findings
- Anti-inflammatory Activity : Research has indicated that pyridazinone derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study demonstrated that a related compound significantly reduced inflammation in animal models by modulating the NF-kB pathway .
- Anticancer Potential : Another study focused on the antiproliferative effects of pyridazinone derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
a. PDE4 Inhibition
Pyridazinone derivatives have been identified as phosphodiesterase 4 (PDE4) inhibitors, which are valuable in treating respiratory diseases like asthma and COPD. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to reduced inflammation and improved airway function .
b. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related pyridazinone compounds. For instance, studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl and pyridazinone moieties can enhance potency and selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased lipophilicity and bioavailability |
| Acetyl Group | Enhanced binding affinity to target proteins |
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their anti-inflammatory and analgesic properties.
Fluorophenyl Compounds: Often exhibit enhanced biological activity due to the presence of the fluorine atom.
Acetylated Aromatic Compounds: Commonly used in pharmaceuticals for their stability and bioavailability.
Uniqueness
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(3-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridazinone core with various substituents, which may enhance its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H16F N3O2, with a molecular weight of approximately 323.34 g/mol. The structure includes an acetylphenyl group and a fluorophenyl moiety attached to a pyridazinone ring, contributing to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Initial studies suggest that derivatives containing fluorophenyl and pyridazinone groups exhibit significant antimicrobial effects against various pathogens. The presence of the fluorine atom may enhance lipophilicity, aiding in membrane penetration and increasing bioactivity .
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Anticancer Activity
A study conducted on similar pyridazinone derivatives revealed their ability to inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of p53 pathways, leading to increased apoptosis rates .
Antimicrobial Efficacy
In vitro tests have shown that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
Research Findings
Recent research has focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
